rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid
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Overview
Description
rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid: is a synthetic organic compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. The process may include the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide can enhance amide formation without the addition of a base, yielding satisfactory results in a short time .
Industrial Production Methods: Industrial production methods for this compound may involve high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid. This method has been shown to improve product purity and yield, with the deprotection process completed within 10 minutes using only 2 equivalents of trifluoroacetic acid (TFA) .
Chemical Reactions Analysis
Types of Reactions: rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of deprotected amino acids or peptides.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s Boc protecting group can be selectively removed under specific conditions, allowing it to participate in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These compounds share the Boc protecting group and are used in similar synthetic applications.
Trifluoromethyl-substituted morpholines: These compounds have similar structural features and are used in various chemical reactions.
Uniqueness: rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid is unique due to the combination of the Boc protecting group and the trifluoromethyl group on the morpholine ring. This combination imparts distinct chemical and physical properties, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C11H16F3NO5 |
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Molecular Weight |
299.24 g/mol |
IUPAC Name |
(3S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-4-7(11(12,13)14)19-5-6(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m0/s1 |
InChI Key |
BANLPUBDXKFACM-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](OC[C@H]1C(=O)O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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